Lead molybdate

Beschreibung

Historical Context and Evolution of Research on Lead Molybdate (B1676688)

The history of lead molybdate is intrinsically linked to the mineral wulfenite, first described in 1845 and named after the Austrian mineralogist Franz Xavier von Wulfen. geologyin.comgeologyscience.com Initially, research was primarily mineralogical, focusing on the characterization and occurrence of wulfenite in the oxidized zones of lead and molybdenum ore deposits. geologyscience.combritannica.com Historically, powdered wulfenite was utilized for its vibrant yellow-to-orange hues in pigments and ceramics. deeplyattuned.com

The evolution into modern materials science began in the mid-20th century with the advent of advanced crystal growth techniques. A pivotal development was the application of the Czochralski method, a process for pulling single crystals from a melt, to produce large, high-quality synthetic this compound crystals. wikipedia.orgmdpi.comcapes.gov.br This breakthrough, reported by Bell Laboratories in 1969, was driven by the search for new materials for acousto-optic devices. isomet.comaip.org The ability to synthesize large single crystals opened the door for detailed investigations into its physical, optical, and elastic properties.

Subsequent research has seen the development of various other synthesis methods to produce this compound in different forms, from polycrystalline powders to nanocrystals. guidechem.com These methods include precipitation, solid-state reactions between lead oxide (PbO) and molybdenum trioxide (MoO₃), and more recently, hydrothermal, solvothermal, and microwave-assisted routes that allow for the synthesis of nanomaterials with controlled morphologies. guidechem.commdpi.comrsc.org This progression from mineralogical study to advanced synthesis reflects the expanding scope of this compound's applications.

Contemporary Research Significance and Scope of this compound Studies

Contemporary research on this compound is multifaceted, exploring its utility in photonics, environmental science, and high-energy physics. Its most established application is in acousto-optic devices, such as modulators and deflectors, which leverage the material's high figure of merit, low acoustic loss, and optical homogeneity to control laser beams. aip.orgphotonics-crylink.comaip.org

A significant and growing area of research is the use of this compound as a photocatalyst. researchgate.net As a wide bandgap semiconductor, it can degrade organic pollutants, such as industrial dyes, under ultraviolet irradiation. mdpi.commdpi.com Current studies focus on enhancing its photocatalytic efficiency under visible light by creating composites and nanostructures, thereby increasing its potential for environmental remediation. mdpi.com

Furthermore, this compound's properties as a scintillator—a material that emits light when struck by ionizing radiation—have attracted interest in the fields of particle physics and radiation detection. cymitquimica.com Research is also heavily focused on this compound nanomaterials. guidechem.com The synthesis of nanoparticles, nanorods, and other nanostructures allows for the tuning of its electronic and optical properties, which is crucial for developing advanced materials for photocatalysis and optoelectronics. researchgate.netrsc.org

Structural Classification of this compound within Scheelite-Type Compounds

This compound crystallizes in the scheelite structure, named after the mineral scheelite (calcium tungstate (B81510), CaWO₄). wikipedia.orgmineralexpert.org The scheelite structure is a common arrangement for ABO₄-type compounds. mdpi.com This structure is characterized by a specific arrangement of cations and anionic groups. In the case of this compound (PbMoO₄), the lead (Pb²⁺) cations and the molybdate (MoO₄²⁻) tetrahedral anionic groups form a distinct, stable crystal lattice. rsc.orgmdpi.com The structure consists of isolated MoO₄ tetrahedra linked by Pb²⁺ ions, where each lead ion is coordinated to eight oxygen atoms from neighboring molybdate groups. mdpi.com

This compound belongs to the tetragonal crystal system, which means its unit cell has one axis of four-fold rotational symmetry and all three axes are mutually perpendicular, with two of the three axes being of equal length. wikipedia.orggeologyscience.com Specifically, it is classified under the space group I4₁/a. rsc.orgmdpi.comucl.ac.uk The "I" indicates a body-centered lattice, while "4₁/a" describes the symmetry elements, including a four-fold screw axis and a glide plane. globalsino.com This specific space group is common to many minerals with the scheelite structure, including wulfenite itself. mindat.org The precise arrangement of atoms within this crystal structure is responsible for the material's unique anisotropic optical and acousto-optic properties.

Interactive Data Table 1: Crystallographic Properties of this compound

| Property | Value |

| Mineral Name | Wulfenite |

| Chemical Formula | PbMoO₄ |

| Crystal System | Tetragonal |

| Space Group | I4₁/a (No. 88) |

| Lattice Parameter 'a' | ~5.43 Å |

| Lattice Parameter 'c' | ~12.11 Å |

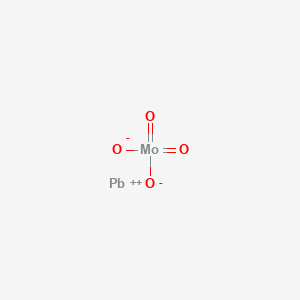

Structure

2D Structure

Eigenschaften

IUPAC Name |

dioxido(dioxo)molybdenum;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.4O.Pb/q;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUNRGGMKUAPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoO4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] | |

| Record name | Lead molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2538 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10190-55-3 | |

| Record name | Lead molybdate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010190553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead molybdenum oxide (PbMoO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead molybdate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD MOLYBDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGP849K028 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Growth Mechanisms of Lead Molybdate Materials

Solution-Based Synthesis Approaches for Lead Molybdate (B1676688)

Solution-based synthesis methods are widely employed for the preparation of lead molybdate materials due to their ability to produce homogenous and high-purity products at relatively low temperatures. These techniques allow for precise control over the reaction conditions, which in turn dictates the size, shape, and crystalline structure of the resulting particles.

Hydrothermal and solvothermal methods are prominent techniques for synthesizing crystalline nanomaterials from aqueous or non-aqueous solutions, respectively, in a sealed vessel under controlled temperature and pressure. These methods facilitate the dissolution and recrystallization of materials, leading to the formation of well-defined nanostructures.

Microwave-assisted hydrothermal synthesis is a rapid and efficient method for producing this compound nanoparticles. This technique utilizes microwave radiation to heat the reaction mixture, leading to faster reaction kinetics and shorter synthesis times compared to conventional heating methods. The application of microwaves can result in the formation of well-crystallized PbMoO₄ crystals with sizes ranging from 42 to 52 nm. nih.gov This method has been shown to enhance the photocatalytic activity of the synthesized this compound compared to materials prepared by conventional hydrothermal techniques. nih.gov The process involves dissolving lead and molybdate precursors in a suitable solvent, adjusting the pH, and then subjecting the solution to microwave irradiation in a high-pressure autoclave. uj.edu.pl

A key advantage of this method is the uniform heating of the reaction mixture, which can lead to more homogeneous nucleation and growth of nanoparticles. The synthesis can be performed with or without the assistance of surfactants to control the particle size and morphology. researchgate.net Research has demonstrated the successful synthesis of highly crystalline this compound powders using this environmentally friendly technique. uj.edu.pl

In solvothermal synthesis, non-aqueous solvents are used, which can play a crucial role in controlling the morphology and properties of the final product. Glycols, particularly ethylene glycol, are often employed as solvents due to their high boiling points and ability to act as both a solvent and a reducing or capping agent. nih.govwashington.edu In a typical glycol-solvothermal process for synthesizing molybdate nanoparticles, a precursor such as ammonium (B1175870) molybdate tetrahydrate is dissolved in ethylene glycol and heated. nih.gov The ethylene glycol can be partially oxidized to an acid, creating a weakly acidic environment that influences the reaction. mdpi.com

This method allows for the formation of unique nanostructures. For instance, in the synthesis of other metal oxides, ethylene glycol has been shown to act as a structure-directing agent, facilitating the self-assembly of nanoparticles into microspheres. mdpi.com While direct studies on the glycol-solvothermal synthesis of this compound are not extensively detailed in the provided search results, the principles observed in the synthesis of other molybdates, such as zinc molybdate and vanadium oxides, suggest its applicability. In these cases, ethylene glycol facilitates the formation of intermediate complexes which then decompose to form the final metal oxide nanostructures upon further heating or calcination. nih.govwashington.edumdpi.com

The morphology and electronic structure of this compound materials are highly sensitive to the parameters of the synthesis reaction. Careful control of these factors is essential for tailoring the material's properties for specific applications.

pH: The pH of the reaction solution significantly impacts the morphology and crystallite size of the synthesized nanoparticles. mdpi.com For instance, in the microwave-assisted hydrothermal synthesis of this compound, a solution pH of 11 was found to yield catalysts with the highest photocatalytic activity. nih.gov The pH affects the hydrolysis and condensation rates of the precursor ions, thereby influencing the nucleation and growth of the crystals. In the synthesis of other metal oxides, acidic conditions have been shown to favor the formation of nanosheets, while neutral or basic conditions lead to nanoparticles.

Precursor Ratio: The molar ratio of the lead and molybdate precursors can influence the composition and structure of the final product. A critical molar ratio of metal precursors can lead to a transition from an alloy to a composite material in some systems. nih.gov Achieving a higher content of a specific element, like molybdenum, can often be accomplished by using a larger molar ratio of the corresponding precursor. nih.gov

Temperature: The reaction temperature plays a crucial role in the crystallinity and size of the synthesized particles. In microwave-assisted synthesis, a temperature of 105°C has been identified as optimal for achieving high photocatalytic activity in this compound. nih.gov Generally, higher temperatures lead to larger and more crystalline particles due to increased reaction kinetics and atomic diffusion.

Surfactants: Surfactants are often used as capping or structure-directing agents to control the growth rate, particle size, and prevent aggregation of nanoparticles. redalyc.org The choice of surfactant, whether cationic, anionic, non-ionic, or zwitterionic, can effectively control the shape of the resulting crystals. mdpi.com For example, the use of sodium dodecyl sulfate (SDS) in the co-precipitation synthesis of barium molybdate resulted in a monophasic crystal with a disordered structure and the generation of pores on the material's surface. redalyc.org

| Parameter | Effect on this compound Synthesis |

| pH | Influences morphology, crystallite size, and photocatalytic activity. Optimal pH can enhance desired properties. nih.govmdpi.com |

| Precursor Ratio | Affects the stoichiometry and phase purity of the final product. nih.gov |

| Temperature | Controls the crystallinity and particle size. Higher temperatures generally lead to larger, more crystalline particles. nih.gov |

| Surfactants | Act as capping or structure-directing agents to control particle size, shape, and prevent aggregation. redalyc.orgmdpi.com |

Co-precipitation is a straightforward and scalable method for synthesizing multicomponent materials from a solution. rsc.org This technique involves the simultaneous precipitation of the constituent ions from a homogeneous solution, often by adding a precipitating agent or changing the solution's pH. It is valued for its simplicity, ability to achieve homogeneous mixing at the atomic scale, and control over particle morphology. rsc.org

In the synthesis of this compound, a typical co-precipitation method involves mixing an aqueous solution of a soluble lead salt, such as lead nitrate (B79036), with a solution of a soluble molybdate, like sodium molybdate. google.com This leads to the formation of a this compound precipitate. The reaction product is then washed, filtered, and dried to obtain the final crystalline material. A method for synthesizing tower-shaped this compound crystals at room temperature has been developed using this technique by mixing sodium molybdate and lead nitrate solutions and adjusting the pH to 3-6. google.com

The properties of the co-precipitated material can be influenced by several factors, including the concentration of the precursors, the temperature, and the pH of the solution. mdpi.com Surfactants can also be employed as stabilizing agents to aid the reaction kinetics and control the morphology of the resulting crystals. redalyc.org

Sonochemical synthesis utilizes high-intensity ultrasound to induce chemical reactions and form nanomaterials. The underlying mechanism is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. rsc.org This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and facilitating chemical reactions. ijnnonline.net

Aqueous Reflux Method for this compound Synthesis

The aqueous reflux method is a solution-based technique used for synthesizing nanostructured materials. nih.gov It is recognized for being a simple, low-cost, and aqueous-based "green" synthesis route. nih.govresearchgate.net The process involves dissolving precursors in an aqueous solution and heating it for extended periods to provide the energy for the reaction. nih.gov

A standard reflux apparatus consists of a reaction vessel, typically a round-bottom flask, connected to a condenser. nih.gov The condenser cools any solvent vapors, causing them to condense and fall back into the reaction mixture, which prevents the loss of solvent during the prolonged heating period. nih.gov For the synthesis of this compound, precursor chemicals such as an aqueous solution of sodium molybdate and an aqueous solution of lead nitrate can be used. google.com

Several parameters must be carefully controlled to achieve the desired phase and morphology of the final product. nih.govresearchgate.net These critical parameters include the order in which precursors are added, the duration of the reflux, and the subsequent cooling rate. nih.govnih.govresearchgate.net The reaction time, in particular, influences grain growth; shorter times may result in incomplete phase formation, while excessively long times can lead to the formation of bulk crystals instead of nanostructures. nih.gov The cooling rate is also a crucial, though often overlooked, factor that can affect the final crystal structure. nih.gov

Solid-State Synthesis Approaches for this compound

Solid-state synthesis involves the reaction of solid precursors at elevated temperatures to form a new solid product. This approach is fundamental in materials science for producing polycrystalline ceramics and powders.

Solid-state sintering is a process used to create a dense, solid mass from a powder through the application of heat. 911metallurgist.com In the context of this compound, this would involve mixing fine powders of precursor materials, such as lead oxide and molybdenum oxide, potentially with fluxes or other agents. 911metallurgist.com The mixture is then heated to high temperatures below its melting point. wlt.de

The primary goals of sintering are to remove sulfur (if starting from sulfide concentrates) and to agglomerate the fine particles into a suitable form for further processing. 911metallurgist.com During the process, atomic diffusion occurs, leading to the formation of necks between particles and the gradual elimination of pores, resulting in densification. nih.gov The quality of the sintered product is linked to its mineralogy and microstructure. researchgate.net A significant challenge in any sintering process is precise temperature management to ensure complete sintering throughout the material while preventing the decomposition or loss of desired crystal structures. wlt.de In some advanced techniques like spark plasma sintering (SPS), chemical interaction and consolidation of particles can occur simultaneously, leading to the formation of the desired ceramic phase. nih.gov

| Parameter | Description | Significance |

| Precursors | Starting powder materials (e.g., Lead Oxide, Molybdenum Trioxide). | The purity and particle size affect reaction kinetics and final product quality. |

| Temperature | Elevated temperature below the melting point. wlt.de | Provides the thermal energy for atomic diffusion and chemical reaction. nih.gov |

| Atmosphere | The gaseous environment during heating (e.g., air, inert gas). | Can influence the oxidation states of the reactants and the final product composition. |

| Time | The duration of the sintering process. | Affects the extent of densification and grain growth. |

This table provides a generalized overview of key parameters in the solid-state sintering process.

Annealing is a heat treatment process that alters the microstructure of a material to change its properties. In the synthesis of this compound, annealing can be used to induce a solid-state reaction between precursor oxides. The process involves heating a mixture of lead(II) oxide (PbO) and molybdenum trioxide (MoO₃) powders.

During annealing, the heated mixture undergoes a chemical reaction to form this compound (PbMoO₄). X-ray diffraction analysis has confirmed the formation of crystalline PbMoO₄ in samples containing PbO and MoO₃ that have been subjected to an annealing process. researchgate.net The temperature and duration of the annealing are critical parameters that determine the completeness of the reaction and the crystallinity of the product. For instance, in related molybdate systems, chemical interactions yielding the desired molybdate phase occur at temperatures around 580–650 °C. nih.gov The process typically involves heating the precursor mixture to a specific temperature, holding it for a set duration to allow the reaction to complete, and then slowly cooling it to room temperature. researchgate.net

Single Crystal Growth Techniques for this compound

For applications requiring high optical quality and homogeneity, this compound must be grown as a large single crystal. The Czochralski method is a primary technique used for this purpose.

The Czochralski (Cz) method is a widely used technique for growing large, high-quality single crystals of various materials, including this compound. researchgate.netinc42.com The process begins by melting high-purity this compound powder in a crucible, typically made of platinum or iridium, which is heated using radio-frequency (r.f.) coils. researchgate.netinc42.com

Once the material is molten, a small, precisely oriented seed crystal is lowered to touch the surface of the melt. inc42.com The seed crystal acts as a template for the growth of the larger crystal, dictating its crystallographic orientation. inc42.com The seed is then slowly pulled upwards while being simultaneously rotated. inc42.comwikipedia.org By carefully controlling the temperature gradients, pulling rate, and rotation speed, a large, cylindrical single crystal, known as a boule, is extracted from the melt. wikipedia.org The entire process is often carried out in a controlled atmosphere to prevent contamination. inc42.com This method allows for the production of large this compound single crystals with the high optical homogeneity required for certain applications. researchgate.net

Despite its effectiveness, the Czochralski growth of this compound is accompanied by several challenges that can lead to imperfections in the final crystal. researchgate.netscilit.com

Bubble Formation: The formation of bubbles is a known issue in the Czochralski growth of this compound crystals. aps.org These bubbles can become trapped within the crystal lattice, acting as scattering centers that degrade the optical quality of the material.

Compositional Changes: During the growth process, rejected elements from the solidifying crystal can accumulate in the melt. aps.org This leads to a continuous change in the melt's composition, resulting in concentration gradients along the length of the grown crystal. aps.org This is a common issue in Cz growth where the crystal is in direct contact with the bulk of the molten material. aps.org

Cracking: Internal stresses can develop within the growing crystal, particularly due to the generation of facets at the solid-liquid interface. researchgate.net These stresses can become severe enough to cause cracking, compromising the integrity of the single crystal. The thermal conditions at the liquid/solid interface are of decisive importance in managing these stresses. researchgate.net

Controlling these imperfections requires precise management of the growth parameters. This includes maintaining stable temperature gradients to control the shape of the crystal-melt interface, optimizing pull and rotation rates to manage impurity segregation, and ensuring the purity of the starting materials. wikipedia.org

| Imperfection | Cause | Effect on Crystal | Control Strategy |

| Bubble Formation | Trapping of gases at the solid-liquid interface. aps.org | Creates optical scattering centers, reducing transparency. | Control of atmosphere and thermal gradients. |

| Compositional Changes | Segregation of components between melt and solid phases. aps.org | Leads to non-uniform properties along the crystal's length. | Precise control of pull rate and melt convection. |

| Cracking | High internal stresses from thermal gradients and facet formation. researchgate.net | Catastrophic failure of the crystal boule. | Careful management of thermal conditions and post-growth cooling. |

This table summarizes common imperfections encountered during the Czochralski growth of this compound and strategies for their mitigation.

Czochralski Method for this compound Single Crystal Growth

Low Thermal Gradient Czochralski Technique for Improved Optical Quality

The Low Thermal Gradient Czochralski (LTG Cz) technique has emerged as a significant modification of the traditional Czochralski method for growing high-quality single crystals of this compound (PbMoO₄) and related compounds with superior optical properties. rsc.orgresearchgate.netcrystalsgrowing.com This method addresses key challenges faced during the conventional Czochralski growth of molybdates, such as the volatilization of melt components and the formation of defects due to high thermal stresses. crystalsgrowing.comias.ac.in

In contrast to the conventional Czochralski method, which operates with steep temperature gradients of 10-100 °C/cm, the LTG Cz technique utilizes a significantly reduced thermal gradient, typically not exceeding 1 °C/cm. crystalsgrowing.com This is achieved by growing the crystal in a semi-closed, elongated crucible within a multi-zone furnace that has enhanced thermal insulation. crystalsgrowing.com The low thermal gradient leads to a polyhedral, atomically smooth crystallization front, corresponding to the crystallographic planes of the crystal. crystalsgrowing.com This is a departure from the rounded, atomically rough surfaces formed in the traditional method. crystalsgrowing.com

The layer-by-layer growth mechanism, which is dominant in the LTG Cz process, results in crystals with a polyhedral shape and a minimal number of dislocations (often not exceeding 100 pcs/cm²). crystalsgrowing.com Furthermore, macroinclusions in the central part of the crystals, a common issue in conventionally grown crystals, are absent. crystalsgrowing.com A key advantage of the LTG Cz method is the significant reduction in the volatilization of melt components, which prevents shifts in stoichiometry during growth and allows for a much higher yield of up to 98% from the initial charge. crystalsgrowing.com This is a substantial improvement over the approximately 40% utilization rate for tungstates and molybdates grown by the traditional Czochralski method. crystalsgrowing.com

Research has demonstrated the successful application of the LTG Cz technique for growing large, high-quality Pb₂MoO₅ single crystals with diameters of 40–50 mm and lengths of about 100 mm. rsc.orgresearchgate.net The resulting crystals exhibit excellent optical quality and atomically smooth surfaces with a roughness as low as ~0.2 nm. rsc.org While the crystallization rate in the LTG Cz method is typically slower, not exceeding 2 mm/h, the resulting superior quality of the crystals makes it a preferred method for applications demanding high optical performance. crystalsgrowing.com

Melt-Grown this compound Crystal Fabrication

The fabrication of this compound (PbMoO₄) crystals from a melt is a well-established process, with the Czochralski and Bridgman-Stockbarger methods being the primary techniques employed. ias.ac.iniaea.orgwikipedia.org The choice of method depends on the desired crystal size, quality, and specific application.

The Czochralski method is a widely used technique for growing large, high-quality single crystals of this compound. ias.ac.inscilit.com The process involves pulling a seed crystal from a crucible containing the molten this compound. nasa.gov However, the conventional Czochralski process for PbMoO₄ faces challenges, including the significant volatilization of lead oxide (PbO) and molybdenum trioxide (MoO₃) from the melt, which can lead to continuous changes in the melt composition and affect the stoichiometry of the growing crystal. ias.ac.in Another issue is the cracking of as-grown crystals due to the anisotropy of thermal expansion. ias.ac.in

To overcome these challenges, modifications to the Czochralski process, such as the Low Thermal Gradient Czochralski (LTG Cz) technique, have been developed. crystalsgrowing.com As discussed previously, this method significantly reduces melt volatilization and thermal stresses, leading to crystals with improved optical quality. crystalsgrowing.com

The Bridgman-Stockbarger method offers an alternative approach to melt-grown this compound crystal fabrication. ias.ac.iniaea.orgwikipedia.org This technique involves the directional solidification of the molten material in a crucible that is moved through a temperature gradient. carbolite.comalineason.com A key advantage of the Bridgman method for growing PbMoO₄ is the use of a sealed platinum crucible, which effectively limits the volatilization of the melt and prevents continuous composition changes during growth. ias.ac.in This allows for the growth of crystals from a feed material with a strict stoichiometric composition. ias.ac.in

In a modified vertical Bridgman setup, the furnace is designed with high-temperature, gradient, and low-temperature zones. ias.ac.in The melt is homogenized in the high-temperature zone, while the crystal grows and is subsequently annealed in the low-temperature zone. ias.ac.in The solid-liquid interface is maintained within the gradient zone. ias.ac.in

| Parameter | Czochralski Method | Bridgman-Stockbarger Method |

| Principle | Pulling a crystal from the melt | Directional solidification in a temperature gradient |

| Melt Containment | Open crucible | Sealed crucible |

| Volatilization | Significant, can alter melt composition | Limited, maintains melt stoichiometry |

| Thermal Gradient | High (10-100 °C/cm) in conventional method | Moderate (20-40 °C/cm) |

| Growth Rate | 1-3 mm/h (conventional) | < 1.2 mm/h |

| Crystal Quality | Prone to cracking and defects due to thermal stress | Less prone to cracking |

| Yield | Lower in conventional method due to volatilization | Higher due to sealed system |

Mechanistic Studies of this compound Crystal Formation and Morphological Control

Understanding the fundamental mechanisms of this compound (PbMoO₄) crystal formation is crucial for controlling its morphology and, consequently, its properties for various applications.

Nucleation and Growth Mechanisms in this compound (e.g., Oriented Attachment, Ostwald Ripening)

The formation of this compound crystals from solution begins with nucleation, the initial formation of small, stable crystalline clusters from a supersaturated solution. mdpi.com This can occur through homogeneous nucleation, where nuclei form spontaneously within the solution, or heterogeneous nucleation, where they form on a pre-existing surface. youtube.com The degree of supersaturation is a key driving force for nucleation. mdpi.com

Following nucleation, crystal growth proceeds. Two primary mechanisms often discussed in the context of nanomaterial synthesis, and relevant to this compound formation, are oriented attachment and Ostwald ripening.

Oriented attachment is a growth mechanism where adjacent nanoparticles spontaneously self-assemble into a common crystallographic orientation, leading to the formation of a larger single crystal. This process is driven by the reduction of surface energy as high-energy interfaces between particles are eliminated.

Role of Precursors and Additives in this compound Morphological Evolution

The choice of precursors and the use of additives play a pivotal role in directing the morphological evolution of this compound crystals. The nature of the lead and molybdenum sources can influence the reaction kinetics and the resulting crystal habits. For instance, in the hydrothermal synthesis of MoS₂, a related molybdenum compound, various combinations of molybdenum precursors (e.g., ammonium molybdate, sodium molybdate) and sulfur sources (e.g., L-cysteine, thioacetamide, thiourea) have been shown to significantly impact the morphology and properties of the final product. mdpi.com

Additives, particularly surfactants, are widely used to control the size, shape, and dispersity of crystalline materials. Surfactants are amphiphilic molecules that can adsorb onto the surfaces of growing crystals, selectively inhibiting or promoting growth on specific crystallographic faces. This can lead to the formation of morphologies that are not thermodynamically favored in the absence of the surfactant.

For example, in the synthesis of barium molybdate (BaMoO₄), the anionic surfactant sodium dodecyl sulfate (SDS) acts as a stabilizer and can generate pores on the crystal surfaces. redalyc.org The use of surfactants like cetyltrimethylammonium chloride in the synthesis of molybdenum sulfide has been shown to increase the specific surface area and prevent the stacking of MoS₂ layers. acs.org Similarly, ionic-liquid surfactants have been employed to create layered hybrid crystals of polyoxomolybdates, where the surfactant molecules direct the assembly of the inorganic components. mdpi.commdpi.comnih.gov

The concentration of precursors can also be a determining factor in the final morphology. A study on laboratory-grown wulfenite (natural this compound) found that the morphology of crystals precipitated from an aqueous solution is influenced by the Pb/Mo concentration ratio. researchgate.net

| Factor | Influence on Morphological Evolution | Example |

| Precursor Type | Affects reaction kinetics and crystal habit. | Different molybdenum and sulfur precursors in MoS₂ synthesis lead to varied morphologies. mdpi.com |

| Surfactants | Control size, shape, and dispersity by selective adsorption on crystal faces. | Sodium dodecyl sulfate (SDS) creates pores on BaMoO₄ crystal surfaces. redalyc.org |

| Precursor Concentration | Influences the resulting crystal morphology. | The Pb/Mo ratio affects the morphology of lab-grown wulfenite crystals. researchgate.net |

Facet Engineering and Exposure of Active Planes in this compound Crystals

Facet engineering, the controlled synthesis of crystals with specific exposed crystallographic planes, is a critical strategy for tailoring the properties of materials. The surface energy of different crystal facets varies, and facets with higher surface energy are generally more reactive. By selectively exposing these "active planes," the catalytic, photocatalytic, and sensing properties of a material can be significantly enhanced.

In the context of this compound, controlling the crystal habit to expose specific facets is of great interest. The two most common morphologies of wulfenite, the natural form of this compound, are bipyramidal and tabular, each with distinct exposed surfaces. researchgate.net The development of these different morphologies can be attributed to compositional changes during precipitation from a solution. researchgate.netnih.gov

The ability to selectively expose certain planes can have a profound impact on the material's interaction with its environment. For instance, understanding the origin of different crystal habits can help in deciphering how external factors can affect the crystal structure and its surface, potentially leading to the dissolution of preferred surfaces and the selective release of lead and molybdenum. researchgate.netnih.gov

Environmental Influences on Wulfenite (Natural this compound) Crystal Habits

The crystal habits of naturally occurring wulfenite (PbMoO₄) are strongly influenced by the specific environmental and geological conditions present during their formation. geologyin.comgeoscienceworld.org Wulfenite typically forms as a secondary mineral in the oxidized zones of lead ore deposits. geologyin.comgemfame.comgeologyscience.com The interaction of the primary lead minerals with oxygenated groundwater is the primary mechanism for its formation. geologyin.comgeologyscience.com

Several key environmental factors have been identified as having a significant influence on the resulting crystal morphology:

Acidity (pH) and Oxidation Conditions (Eh): The morphology of wulfenite crystals is closely tied to the acidity and oxidation conditions of the surrounding environment during their formation. geologyin.com Studies have attempted to relate the habit and morphology of wulfenite crystals to the Eh and pH at the time of crystallization. geoscienceworld.org

Presence of Other Ions: The composition of the solution from which wulfenite crystallizes can impact its habit. For example, the presence of trace amounts of other elements that can substitute into the crystal lattice may influence the final form. geologyin.comgemfame.com

Rate of Crystallization: The rate at which the crystals grow can also affect their morphology. geoscienceworld.org Rapid crystallization may lead to different habits compared to slow, steady growth.

Wulfenite is renowned for its vibrant colors, ranging from bright orange and yellow to red and brown, and its diverse crystal forms, which include thin, tabular tetragonal plates, as well as rarer prismatic, pseudo-cubic, or elongated octahedral crystals. geologyin.com These variations in habit are a direct reflection of the complex interplay of the environmental factors present during their growth. geologyin.comgeoscienceworld.org For instance, a study of wulfenite from the Mežica mine in Slovenia identified both tabular and bipyramidal crystals, with the differences in morphology attributed to compositional changes during precipitation from a meteoric solution. researchgate.netnih.gov

Electronic Structure and Advanced Computational Studies of Lead Molybdate

Theoretical Frameworks for Lead Molybdate (B1676688) Electronic Structure Elucidation

To accurately model the electronic behavior of lead molybdate, theoretical frameworks that can account for the complex interplay of electron orbitals are necessary. Among these, Density Functional Theory (DFT) has emerged as a powerful and widely used tool.

Due to the presence of the heavy lead (Pb) atom, relativistic effects significantly influence the electronic structure of this compound. kg.ac.rs These effects, which become more pronounced with increasing atomic number, can alter the energies and spatial distribution of electron orbitals. uba.ar To achieve accurate theoretical predictions, it is essential to incorporate these relativistic corrections into DFT calculations. The Zero-Order Regular Approximation (ZORA) is one such method used to account for scalar relativistic effects. kg.ac.rsscm.comnih.gov This approach provides a computationally efficient way to include the major relativistic corrections, leading to more precise calculations of properties like band gaps and bond lengths, which are crucial for understanding the behavior of heavy-element compounds. nih.gov

Density Functional Theory (DFT) Calculations on this compound Systems

Band Structure Analysis of this compound

The band structure of a material dictates its electronic and optical properties. For this compound, the arrangement of the valence and conduction bands, and the magnitude of the band gap, are of primary interest.

The top of the valence band in this compound is primarily composed of hybridized orbitals from oxygen and lead atoms. aip.org Specifically, there is a significant overlap between the O 2p states and the Pb 6s states. aip.orgacs.org This hybridization is a key feature that distinguishes this compound from other scheelite-type molybdates where the top of the valence band is dominated solely by O 2p states. aip.org The presence of the Pb 6s levels at the upper region of the valence band has a profound effect on the electronic properties of the material. aip.org

The bottom of the conduction band in this compound is predominantly formed by the Mo 4d orbitals. aip.orgacs.org This is a common characteristic among molybdate compounds, where the molybdenum cation's d-orbitals constitute the lowest unoccupied electronic states. ultraspray.comnih.gov In addition to the Mo 4d states, there is also a contribution from the Pb 6p states at the bottom of the conduction band, which hybridize with the Mo 4d and O 2p orbitals. aps.orgaip.org

The band gap (Eg) of a semiconductor is a critical parameter that determines its optical absorption and electrical conductivity. In this compound, both experimental measurements and theoretical calculations have been employed to determine its value. However, a notable variability exists in the reported band gap values in the literature, which can be attributed to different measurement techniques and computational approaches. aip.org

Theoretical calculations using DFT have indicated that this compound may have an indirect band gap. aps.orgresearchgate.net One study reported a calculated indirect band gap of 2.67 eV at ambient pressure, with the direct band gap being slightly higher at 2.71 eV. aip.org Experimentally, the band gap is often determined through optical absorption spectroscopy. aip.org These experimental values for this compound have been reported to range from 3.1 eV to 3.6 eV. aip.org A more recent study provides an experimental value of 3.45 eV. aip.org Another investigation calculated the band gap to be 3.16 eV. acs.org The discrepancy between theoretical and experimental values is a known issue in DFT calculations, which often underestimate the band gap. aip.org The table below summarizes some of the reported theoretical and experimental band gap values for this compound.

| Method | Band Gap Type | Band Gap Value (eV) | Reference |

|---|---|---|---|

| Theoretical (DFT) | Indirect | 2.67 | aip.org |

| Theoretical (DFT) | Direct | 2.71 | aip.org |

| Experimental | Not Specified | 3.1 - 3.6 | aip.org |

| Experimental | Not Specified | 3.45 | aip.org |

| Experimental | Not Specified | 3.16 | acs.org |

| Experimental | Not Specified | ~3.5 | semanticscholar.org |

Impurity Levels and Doping Effects on this compound Electronic Structure

The introduction of impurity atoms, or dopants, into the this compound (PbMoO₄) crystal lattice is a key strategy for modifying its electronic properties. Doping can create new energy levels within the band gap, alter the density of charge carriers, and shift the valence and conduction band edges, thereby tuning the material's optical and electrical characteristics for specific applications. The effects are highly dependent on the nature of the dopant, its concentration, and its location within the host lattice.

Computational and experimental studies have extensively investigated the effects of substituting molybdenum with chromium in the PbMoO₄ lattice. Theoretical calculations, specifically those based on density functional theory (DFT), reveal that the electronic structure of pure PbMoO₄ is characterized by a valence band maximum (VBM) composed of O 2p and Pb 6s orbitals, while the conduction band minimum (CBM) is primarily formed by Mo 4d orbitals.

When chromium is introduced (forming PbMo₁₋ₓCrₓO₄), it creates a distinct acceptor level within the forbidden band gap. aip.org This new energy level is composed of Cr 3d orbitals and is situated below the original Mo 4d conduction band. aip.org This modification is crucial as it effectively reduces the energy required to excite an electron. The visible light response observed in chromium-doped this compound is attributed to the electronic excitation from the Pb 6s + O 2p valence band to this newly formed Cr 3d acceptor level. aip.org

For instance, in PbMo₀.₉₈Cr₀.₀₂O₄, this doping strategy results in a significantly reduced energy gap of 2.26 eV, enabling the absorption of visible light and enhancing properties such as photocatalytic activity. aip.org The introduction of the Cr 3d orbitals creates an intermediate step for electron excitation, fundamentally altering the material's interaction with light.

While chromium has been a primary focus, other dopants, such as rare-earth elements, have also been studied to modify the properties of this compound, particularly for optical applications. The introduction of neodymium (Nd³⁺) ions, for example, has been investigated through optical absorption spectroscopy. Studies analyzing the absorption bands of Nd³⁺-doped PbMoO₄ apply theoretical frameworks like the Judd-Ofelt theory to interpret the intensities of electronic transitions. aps.org This analysis focuses on the localized electronic states of the dopant ion itself rather than a modification of the entire band structure of the host material. The agreement between theoretical calculations and experimental observations of absorption intensities improves significantly when the actual, lower site symmetry (S₄) of the Nd ion in the lattice is considered, as opposed to a more idealized approximation (D₂d). aps.org

Correlation of Computational Predictions with Experimental Electronic Structure Findings

A critical aspect of materials science is the validation of theoretical models with experimental data. In the study of this compound, there is a strong correlation between computational predictions of its electronic structure and experimental findings, particularly concerning its band gap.

Ab initio calculations based on DFT are a powerful tool for predicting the electronic band structure. For pure PbMoO₄, calculations predict an indirect band gap. aip.orgresearchgate.net One computational study reported a calculated indirect band gap of 2.67 eV at ambient pressure, which is in close agreement with the experimentally observed direct band gap value of 2.71 eV determined from optical absorption spectroscopy. aip.org Another investigation using a different DFT functional (B3LYP-D3) calculated an indirect band gap of 3.54 eV for PbMoO₄ nanocrystals, which also showed excellent agreement with the experimental optical band gap of approximately 3.5 eV derived from the same samples. mdpi.com

These studies highlight a common feature of DFT calculations, which is the tendency to underestimate band gap values compared to experimental results; however, the trends and relative values are often accurately predicted. aip.orgmdpi.com For PbMoO₄, the agreement is notably strong.

Furthermore, computational studies have successfully elucidated the composition of the band edges. It has been shown theoretically that the band gap in this compound occurs between the Pb 6s levels at the top of the valence band and antibonding O 2p levels at the bottom of the conduction band. aip.org This theoretical insight explains experimental observations, such as the significant pressure-dependent redshift of the band gap, which is attributed to the delocalized character of these orbitals and the higher compressibility of the PbO₈ dodecahedral units compared to the MoO₄ tetrahedral units. aip.org

Data Tables

Table 1: Comparison of Calculated and Experimental Band Gap (Eg) of this compound (PbMoO₄)

| Method | Calculated Eg (eV) | Experimental Eg (eV) | Nature of Band Gap | Reference |

|---|---|---|---|---|

| Ab initio Calculation | 2.67 | 2.71 | Indirect (Calculated), Direct (Experimental) | aip.org |

Photocatalytic Applications and Reaction Mechanisms of Lead Molybdate

Fundamental Principles of Lead Molybdate (B1676688) Photocatalysis

The photocatalytic process hinges on the ability of a semiconductor to generate reactive charge carriers when illuminated by light of sufficient energy.

As a semiconductor, lead molybdate possesses a defined band structure consisting of a valence band (VB) and a conduction band (CB), separated by a band gap. When PbMoO₄ is irradiated with photons having energy equal to or greater than its band gap, electrons (e⁻) are excited from the VB to the CB. This process leaves behind positively charged "holes" (h⁺) in the VB, creating electron-hole pairs. researchgate.net

These photogenerated charge carriers are the primary drivers of the photocatalytic process. The electrons in the conduction band act as reducing agents, while the holes in the valence band are powerful oxidizing agents. For photocatalysis to be efficient, these charge carriers must separate and migrate to the catalyst's surface to initiate redox reactions with adsorbed molecules. mdpi.com The inherent ability of 2D this compound nanoparticles to separate these charges has been demonstrated through photoelectrochemical measurements, which show a strong photocurrent response upon illumination that ceases in the dark, indicating effective charge separation. deswater.com

A significant challenge in photocatalysis is the rapid recombination of photogenerated electrons and holes, which releases energy as heat or light and drastically reduces the catalyst's quantum efficiency. researchgate.net Several strategies have been developed to mitigate this issue in this compound systems.

One of the most effective approaches is the formation of heterojunctions with other materials, such as organic semiconductors. For instance, combining PbMoO₄ with a donor-acceptor conjugated polymer like poly-benzothiadiazole (BBT) creates a heterostructure where photoexcited electrons from the polymer can easily transfer to the conduction band of the this compound. mdpi.com This spatial separation of charges suppresses recombination and enhances photocatalytic activity. mdpi.com Photocurrent measurements of such heterojunctions show a significantly higher response compared to the individual components, confirming a decrease in the recombination of electron-hole pairs. mdpi.com

Other strategies include:

Morphology Control: Synthesizing PbMoO₄ with specific crystal facets or nanostructures can influence charge separation efficiency.

Doping: Introducing other elements into the PbMoO₄ crystal lattice can create defects that trap charge carriers, preventing immediate recombination.

Plasmonic Enhancement: Coupling with noble metal nanoparticles can enhance light absorption and promote charge separation through surface plasmon resonance effects.

Photocatalytic Degradation of Organic Pollutants by this compound

This compound has demonstrated considerable potential in breaking down a wide array of organic pollutants found in wastewater, including industrial dyes and pharmaceuticals.

Various studies have confirmed the ability of this compound and its composites to degrade persistent dyes under UV or visible light irradiation. The degradation efficiency is influenced by factors such as catalyst morphology, light source, and the specific dye's chemical structure. For example, black this compound nanoparticles, synthesized via a glycol-solvothermal method, have shown excellent performance in degrading methylene (B1212753) blue under visible light, an outcome attributed to a modified energy band structure and larger surface area. researchgate.net Similarly, other molybdate-based systems have proven effective against dyes like Rhodamine B and Congo Red. researchgate.netresearchgate.netmdpi.com

Photocatalytic Degradation of Dyes by Molybdate-Based Catalysts

| Pollutant | Catalyst System | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

|---|---|---|---|---|

| Methylene Blue | Black PbMoO₄ Nanoparticles | Not Specified | High | researchgate.net |

| Methylene Blue | Na₂Ni(MoO₄)₂ | 120 | 95 | doi.org |

| Rhodamine B | PbMoO₄ | 5760 | 80 (Mineralization) | researchgate.net |

| Rhodamine B | Ag-BaMoO₄:Er³⁺/Yb³⁺ | 90 | 99.6 | researchgate.net |

| Congo Red | Bi₂(MoO₄)₃ with excess MoO₃ | 60 | ~100 | researchgate.net |

Beyond dyes, this compound is effective against more complex and often more harmful organic pollutants like pharmaceuticals and phenols. Non-layered 2D PbMoO₄ nanoparticles have been successfully applied to the degradation of tetracycline (B611298) (TC) in various water matrices, achieving removal rates of up to 96%. deswater.com The degradation rate was observed to decrease as the initial concentration of TC increased, with 97.1% of a 50 mg/L solution being degraded in 120 minutes, compared to 86% of a 250 mg/L solution. deswater.com Other studies have explored the degradation of contaminants like ciprofloxacin, ibuprofen, and phenol (B47542) using various molybdate-based photocatalysts. researchgate.netresearchgate.netnih.govresearchgate.net

Photocatalytic Degradation of Pharmaceuticals and Other Contaminants by Molybdate-Based Catalysts

| Pollutant | Catalyst System | Initial Concentration (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

|---|---|---|---|---|---|

| Tetracycline | 2D PbMoO₄ | 50 | 120 | 97.1 | deswater.com |

| Tetracycline | 2D PbMoO₄ | 250 | 120 | 86 | deswater.com |

| Ciprofloxacin | α-NiMoO₄/mpg-C₃N₄/EP | Not Specified | 80 | 96.2 | nih.gov |

| Ibuprofen | Ag-BaMoO₄:Er³⁺/Yb³⁺ | 20 | 90 | 41.5 | researchgate.net |

| Phenol | Black PbMoO₄ Nanoparticles | Not Specified | Not Specified | High | researchgate.net |

The degradation of organic pollutants by this compound photocatalysis occurs through a series of complex oxidation reactions initiated by the photogenerated charge carriers. The holes (h⁺) in the valence band can directly oxidize organic molecules adsorbed on the catalyst's surface. More importantly, these holes can react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). mdpi.com

Simultaneously, the electrons (e⁻) in the conduction band can react with dissolved oxygen (O₂) to form superoxide (B77818) radical anions (•O₂⁻). These reactive oxygen species (ROS), particularly the •OH radical, are powerful, non-selective oxidizing agents that attack the organic pollutant molecules. mdpi.com

The degradation process typically involves several steps:

Initial Attack: The ROS attack the pollutant molecule, often leading to hydroxylation, demethylation, or the opening of aromatic rings.

Formation of Intermediates: The initial attack breaks the complex molecule into smaller, intermediate organic compounds. For tetracycline, degradation pathways include demethylation, hydroxylation, deamination, and oxidation, leading to various intermediate products. researchgate.net

Mineralization: With sufficient reaction time, these intermediates are further oxidized, eventually leading to their complete mineralization into carbon dioxide (CO₂), water (H₂O), and simple inorganic ions. researchgate.net

Scavenger experiments, which introduce chemicals that selectively react with specific ROS, have confirmed that hydroxyl radicals, superoxide radicals, and holes all play a role in the degradation of pollutants like tetracycline. researchgate.netresearchgate.net

Photoreduction Applications of this compound

This compound (PbMoO₄) has demonstrated potential as a photocatalyst for various reduction reactions, leveraging its electronic structure to facilitate the conversion of environmental pollutants and the generation of valuable chemical species.

Photoreduction of Metal Ions (e.g., Hexavalent Chromium (Cr(VI)))

This compound is a promising, low-cost photocatalyst for the reduction of highly toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)). mdpi.comresearchgate.net While pristine this compound shows limited activity under visible light due to its wide bandgap, its performance can be significantly enhanced by forming heterojunctions with visible-light-absorbing materials. mdpi.comresearchgate.net

A notable example is the combination of this compound with poly-benzothiadiazole (BBT), a D-A conjugated polymer. mdpi.com In a composite material where BBT is polymerized on the surface of nanoscale this compound (BBT-PMO(N)), a significant enhancement in photocatalytic activity for Cr(VI) reduction under visible light is observed. mdpi.comresearchgate.net The 16.7% BBT-PMO(N) composite, for instance, has shown the ability to reduce 99.8% of Cr(VI) in 60 minutes. mdpi.com The reaction rate constant for this composite was found to be 26 times that of pure BBT and 53 times that of pristine nanoscale this compound. mdpi.comresearchgate.net

The mechanism for this enhanced activity is attributed to the formation of a heterojunction between BBT and this compound. mdpi.com Under visible light irradiation, the BBT component becomes excited and generates photoelectrons. mdpi.com These electrons are then transferred to the this compound, which promotes the separation of photogenerated electron-hole pairs and suppresses their recombination. mdpi.commdpi.com This increased availability of electrons facilitates the reduction of Cr(VI). mdpi.com The wrapped structure of BBT over this compound also enhances the stability of the photocatalyst by preventing the release of lead ions due to photocorrosion. mdpi.comresearchgate.net

Table 1: Research Findings on Photocatalytic Reduction of Cr(VI) using this compound-Based Catalysts

| Catalyst | Pollutant | Light Source | Key Findings | Reference |

|---|---|---|---|---|

| 16.7% BBT-PMO(N) | Cr(VI) | Visible Light | 99.8% reduction in 60 minutes; reaction rate constant 26-fold higher than pure BBT. | mdpi.com |

| 13.3% BBT-PMO(M) | Cr(VI) | Visible Light | After four cycles, the Cr(VI) removal ratio decreased to about 70%. | mdpi.com |

| Pristine PMO(N) | Cr(VI) | Visible Light | Showed almost no photocurrent under visible light irradiation. | mdpi.com |

Generation of Reactive Oxygen Species Utilizing this compound

The photocatalytic activity of this compound also extends to the generation of reactive oxygen species (ROS). researchgate.netresearchgate.net When this compound is irradiated with light of sufficient energy, electron-hole pairs are generated. researchgate.net The photogenerated electrons can react with adsorbed oxygen molecules to form superoxide radicals (•O₂⁻). mdpi.comnih.gov These superoxide radicals can then participate in further reactions to produce other ROS, such as hydroperoxyl radicals (•HO₂) and hydroxyl radicals (•OH). nih.gov

The holes in the valence band, being powerful oxidizing agents, can react with water molecules or hydroxide ions to produce hydroxyl radicals. nih.gov These generated ROS are highly reactive and can participate in various chemical transformations, including the degradation of organic pollutants. researchgate.net Electron Paramagnetic Resonance (EPR) analysis has confirmed the generation of •O₂⁻ in this compound photocatalytic systems. mdpi.com The efficient separation of electron-hole pairs is crucial for maximizing the production of ROS, as it prevents their recombination and makes them available for redox reactions. researchgate.net

Advanced Strategies for Enhancing this compound Photocatalytic Efficiency

To overcome the limitations of pristine this compound, such as its wide bandgap and the rapid recombination of photogenerated electron-hole pairs, various strategies have been developed to enhance its photocatalytic efficiency. researchgate.netresearchgate.net

Nanostructure and Morphology Control for Enhanced Photocatalysis

Controlling the nanostructure and morphology of this compound is a key strategy to improve its photocatalytic performance. researchgate.netsruc.ac.uk The synthesis of this compound with specific morphologies, such as nanoparticles, can significantly increase the specific surface area. mdpi.comresearchgate.net A larger surface area provides more active sites for the adsorption of reactants and for photocatalytic reactions to occur. mdpi.com

For instance, black this compound nanoparticles synthesized by a glycol-solvothermal method, with sizes ranging from 30-50 nm, have demonstrated excellent visible-light-responsive photocatalytic activities. researchgate.net The enhanced performance of such nanostructures is attributed to their novel energy band structure, smaller size, and larger specific surface area, which collectively delay the recombination of electron-hole pairs and lead to a higher production of reactive oxygen species. researchgate.net The morphology of the this compound particles also influences the properties of composite materials. For example, the particle size of this compound has a key influence on the morphology of BBT-PMO photocatalysts. mdpi.com

Table 2: Impact of Nanostructure on this compound Photocatalyst Properties

| Material | Morphology | Key Property Enhancement | Reference |

|---|---|---|---|

| Black PbMoO₄ | Nanoparticles (30-50 nm) | Enhanced visible light response and larger specific surface area. | researchgate.net |

| 16.7% BBT-PMO(N) | Nanoscale PbMoO₄ core | Increased specific surface area and enhanced Cr(VI) adsorption. | mdpi.com |

Surface Modification Techniques for this compound Photocatalysts

Surface modification is another critical approach to augmenting the photocatalytic efficiency of this compound. researchgate.net This can involve doping, forming heterojunctions, or depositing plasmonic materials on the surface. researchgate.net The goal of these modifications is often to extend the light absorption range of this compound into the visible spectrum and to improve the separation of photogenerated charge carriers. researchgate.net

One effective surface modification technique is the creation of a heterojunction with another semiconductor. As discussed previously, coating this compound with a polymer like BBT creates an organic-inorganic hybrid system that enhances photocatalytic Cr(VI) reduction. mdpi.com This surface modification not only improves charge separation but can also increase the stability of the this compound by preventing photocorrosion. mdpi.com

Another approach is surface functionalization with molecules that can alter the electron density at the interface between the photocatalyst and the surrounding medium. nih.gov This can influence the surface band edge positions, potentially enhancing charge separation and providing more kinetic energy for the catalytic reaction. nih.gov The adsorption of dyes, such as alizarin (B75676), onto the surface of this compound has been explored, which was found to strongly enhance cathodic photocurrent generation, a phenomenon that can be utilized in the photoreduction of metal ions or the generation of reactive oxygen species. researchgate.net

Adsorption of Organic Sensitizers (e.g., Alizarin) on this compound Surface

One effective method to extend the light absorption range of wide band-gap semiconductors like this compound into the visible spectrum is through dye sensitization. This process involves the adsorption of organic dye molecules onto the semiconductor's surface. When these dye molecules absorb light, they become excited and inject electrons into the conduction band of the semiconductor, initiating the photocatalytic process.

Alizarin, an anthraquinone (B42736) dye, has been studied as an organic sensitizer (B1316253) for this compound. Spectroscopic characterization and DFT calculations have shown that the alizarin dye binds to the Molybdenum(VI) centers exposed on the surface of the PbMoO₄ catalyst. mdpi.com This interaction facilitates a charge transfer process upon photoexcitation. The adsorption of alizarin onto the this compound surface has been found to strongly enhance the generation of cathodic photocurrent. mdpi.comresearchgate.net This enhanced photocurrent can be utilized in various photocatalytic applications, such as the photoreduction of metal ions or the generation of reactive oxygen species for pollutant degradation. mdpi.comresearchgate.net The binding mechanism typically involves the phenolic hydroxyl (OH) groups or a combination of phenolic and carbonyl (C=O) groups of the alizarin molecule, which form a stable junction with the metal oxide surface, crucial for efficient charge separation. rsc.org

Utilization of Surface Modification Agents (e.g., Glycol, Acetylacetone (B45752), PVP)

Surface modification agents, often referred to as capping agents, are crucial in the synthesis of nanomaterials for controlling particle size, morphology, and preventing aggregation. nih.govd-nb.info In the context of photocatalysis, these agents can also passivate surface defects and alter the electronic properties of the material, thereby enhancing its activity.

Glycol: In the solvothermal synthesis of this compound nanoparticles, glycol has been shown to serve a dual function as both a solvent and a surface modification agent. The modification of the PbMoO₄ surface by glycol can introduce new energy levels between the valence and conduction bands. This alteration of the band structure leads to improved absorption of visible light and, consequently, enhanced photocatalytic performance in the degradation of organic pollutants.

Polyvinylpyrrolidone (PVP): PVP is a widely used polymer in nanoparticle synthesis, acting as a stabilizer and capping agent. nih.gov It effectively controls crystal growth and prevents the agglomeration of nanoparticles, which is essential for maintaining a high surface area and, thus, a greater number of active sites for photocatalysis.

Acetylacetone: Acetylacetone is known for its strong chelating properties and is often used to control the hydrolysis and condensation rates of metal precursors during sol-gel synthesis, which can be adapted for materials like molybdates. mdpi.com By controlling the particle formation, acetylacetone helps in achieving desired morphologies and sizes, which are critical for optimizing photocatalytic efficiency. nih.gov

Doping and Impurity Introduction for Photocatalytic Enhancement

Doping this compound with other elements is a strategic approach to modify its electronic band structure. This modification can narrow the band gap, create defect states within the band gap, and improve the separation efficiency of photogenerated electron-hole pairs, all of which contribute to enhanced photocatalytic activity under visible light.

Transition Metal Doping (e.g., Chromium)

The introduction of transition metal ions into the this compound lattice can create new energy levels, effectively reducing the energy required to excite an electron. While specific studies on chromium-doped this compound are not extensively detailed in the reviewed literature, research on other similar molybdate systems, such as strontium molybdate (SrMoO₄), provides insight into the potential effects. Doping SrMoO₄ with chromium (Cr³⁺) has been shown to effectively increase its photocatalytic activity for the degradation of organic dyes under visible light. chalcogen.ro The enhancement is attributed to a decrease in the material's band gap and a lower recombination rate of photoinduced electron-hole pairs. chalcogen.ro It is plausible that doping PbMoO₄ with chromium would yield similar benefits, improving its efficiency as a visible-light-driven photocatalyst.

Non-metal Doping Strategies

Doping with non-metals (such as nitrogen, carbon, or sulfur) is another effective strategy to enhance the visible-light photocatalytic activity of semiconductor oxides. mdpi.comnih.gov This approach typically involves substituting some of the oxygen atoms in the crystal lattice with the non-metal dopant. This substitution can create new energy states above the valence band, narrowing the band gap and shifting the optical absorption to the visible region. mdpi.comnih.gov Although specific research on non-metal doped this compound is limited, studies on other materials like titanium dioxide demonstrate the principle's effectiveness. For instance, doping TiO₂ with elements like boron, nitrogen, phosphorus, or iodine significantly red-shifts the absorption wavelength, increasing the catalyst's effectiveness under sunlight. nih.gov Applying similar strategies to this compound could potentially unlock its capabilities for efficient visible-light photocatalysis.

Development of Heterojunction and Plasmonic Structures with this compound

To overcome the limitations of single-component photocatalysts, such as the rapid recombination of electron-hole pairs, researchers have focused on developing composite materials like heterojunctions and plasmonic structures.

Heterojunctions: Creating a heterojunction involves interfacing this compound with another semiconductor or a conductive polymer. This structure facilitates the efficient separation and transfer of photogenerated charge carriers at the interface, significantly suppressing recombination. A notable example is a heterojunction composed of this compound (PMO) and the D-A conjugated polymer poly-benzothiadiazole (BBT). mdpi.com In this system, photoexcited electrons from the BBT polymer can easily transfer to the this compound, enhancing charge separation and dramatically increasing the photocatalytic activity for the reduction of Cr(VI) under visible light. mdpi.com The reaction rate constant for the optimized BBT-PMO nanocomposite was found to be 26 times greater than that of the pure BBT polymer. mdpi.com

Plasmonic Structures: Incorporating plasmonic nanoparticles, typically gold (Au) or silver (Ag), onto the surface of this compound can significantly boost its photocatalytic efficiency. mdpi.com These metal nanoparticles exhibit a phenomenon known as Localized Surface Plasmon Resonance (LSPR), where they strongly absorb light at a specific wavelength, leading to the collective oscillation of their conduction electrons. nih.gov This resonance enhances photocatalysis through several mechanisms:

Enhanced Light Absorption: The LSPR effect increases the absorption of visible light. rsc.orgresearchgate.net

Hot Electron Injection: The decay of surface plasmons can generate energetic "hot" electrons, which are then injected into the conduction band of the this compound, increasing the concentration of charge carriers available for redox reactions. nih.govresearchgate.net

Local Electric Field Enhancement: The strong localized electric fields generated near the metal nanoparticles can accelerate the generation of electron-hole pairs in the semiconductor. nih.gov

Studies on related molybdate systems, such as Ag/Ag₂MoO₄, have demonstrated that the SPR effect of Ag nanoparticles greatly enhances photocatalytic performance for the degradation of pollutants under visible light. rsc.orgresearchgate.net

Photostability and Reusability Studies of this compound Photocatalysts

For practical applications in environmental remediation, the long-term stability and reusability of a photocatalyst are critical parameters. This compound-based photocatalysts have demonstrated excellent stability in repeated catalytic cycles.

Research has shown that both pure PbMoO₄ nanocrystals and its composite structures maintain high catalytic activity over multiple uses. For instance, in the photodegradation of Rhodamine B and Remazol Brilliant Blue R dyes, PbMoO₄ nanocrystals showed no significant loss of efficiency after four consecutive cycles. mdpi.com Similarly, a heterojunction of this compound wrapped with a D-A conjugated polymer retained about 90% of its initial activity for Cr(VI) reduction after four cycles. mdpi.com Furthermore, this wrapped structure provided an environmental benefit by sustaining the high stability of the PbMoO₄ and preventing the release of lead ions through photocorrosion. mdpi.com The concentration of dissolved lead detected in the solution after four photocatalytic cycles was less than 0.1 mg/L, which is within the safe range for aquatic life. mdpi.com

Below is a table summarizing the reusability of various this compound-based photocatalysts in the degradation of different pollutants.

| Photocatalyst | Pollutant | Number of Cycles | Remaining Activity After Final Cycle | Reference |

|---|---|---|---|---|

| PbMoO₄-10 Nanocrystals | Rhodamine B (RhB) | 4 | ~100% | mdpi.com |

| PbMoO₄-10 Nanocrystals | Remazol Brilliant Blue R (RBBR) | 4 | High Stability Maintained | mdpi.com |

| 16.7% BBT-PMO(N) | Chromium(VI) | 4 | ~90% | mdpi.com |

| Ag/Ag₂MoO₄ | Ciprofloxacin | 5 | Excellent Stability | rsc.orgresearchgate.net |

Electrochemical Applications of Lead Molybdate

Photoelectrochemical Properties of Lead Molybdate (B1676688)

The photoelectrochemical behavior of lead molybdate is particularly noteworthy, especially its capacity for photocurrent switching and the underlying mechanisms of photocurrent generation.

This compound has been identified as one of a limited number of materials that exhibit the Photoelectrochemical Photocurrent Switching (PEPS) effect. rsc.org This phenomenon involves the switching between anodic and cathodic photocurrents under specific external polarization and/or illumination by light of appropriate photon energy. rsc.org The PEPS effect in PbMoO4 has been observed even in the absence of oxygen in the electrolyte, highlighting its intrinsic photoelectrochemical characteristics. researchgate.net This property makes this compound a potential candidate for the development of simple logic devices, such as logic gates or switches, and more intricate optoelectronic circuits. researchgate.netrsc.org

The mechanism behind the photocurrent generation and the PEPS effect in this compound is often attributed to the oxidation/reduction processes involving redox couples in the electrolyte. A notable example is the cerium(IV)/cerium(III) (Ce⁴⁺/Ce³⁺) redox couple. researchgate.netrsc.org In the presence of this redox couple, PbMoO4 consistently exhibits the PEPS effect. researchgate.net

Research has also explored modifying the surface of PbMoO4, for instance, through the adsorption of alizarin (B75676). researchgate.net While alizarin adsorption can significantly enhance cathodic photocurrent generation, it simultaneously diminishes the anodic photocurrent, effectively eliminating the switching effect in such systems. researchgate.net However, the strong cathodic photocurrent generated in these modified systems can still be valuable for photocatalytic applications, such as the photoreduction of metal ions or the generation of reactive oxygen species and solar fuels. researchgate.net

Energy Storage Systems Utilizing this compound

This compound and related molybdate materials are being investigated for their potential in various energy storage applications, including supercapacitors and batteries.

While direct studies on this compound (PbMoO4) as a standalone supercapacitor electrode material are less prevalent in the provided search results, other transition metal molybdates (e.g., Ni, Co, Mn, Fe, Zn molybdates) have attracted significant attention for supercapacitor applications. researchgate.netmdpi.com These materials are favored due to their multi-electron redox capability, good electrical conductivity, and stable crystal structures, which contribute to superior electrochemical performance. researchgate.net Molybdate-based electrodes, including composites, have shown promising results in terms of specific capacitance and energy density. For instance, a ternary metal oxide in molybdate composite [(Mn₁/₃Co₁/₃Ni₁/₃)MoO₄] demonstrated a specific capacity of 35 C g⁻¹ (58 F g⁻¹) and an energy density of 50 Wh kg⁻¹ at 500 W kg⁻¹ in an aqueous NaOH electrolyte. aip.org